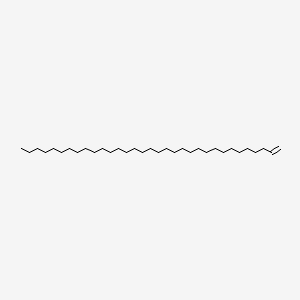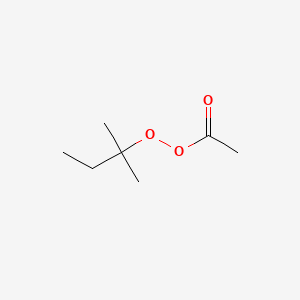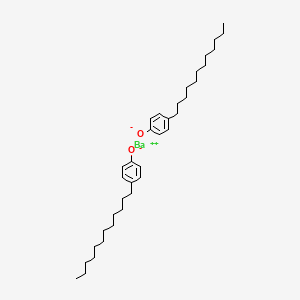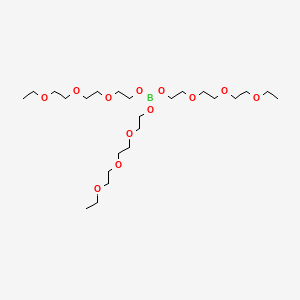
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is an organoborate compound with the molecular formula C18H39BO9. It is known for its unique structure, which includes three ethoxyethoxyethyl groups attached to a borate core. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric acid+3×2-(2-(2-ethoxyethoxy)ethoxy)ethanol→Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate+3×Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.
Substitution: The ethoxyethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of borate esters with different functional groups.
科学的研究の応用
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.
Biology: The compound is employed in biochemical assays and as a component in certain biological buffers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, lubricants, and other industrial materials.
作用機序
The mechanism by which Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate exerts its effects involves its ability to interact with various molecular targets. The borate core can form complexes with different molecules, influencing their reactivity and stability. This interaction is crucial in its applications in catalysis and material science.
類似化合物との比較
Similar Compounds
Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) borate: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2-ethylhexyl) borate: Another organoborate with different alkyl groups attached to the borate core.
Uniqueness
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is unique due to its specific ethoxyethoxyethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions with other molecules are required.
特性
CAS番号 |
30989-07-2 |
|---|---|
分子式 |
C24H51BO12 |
分子量 |
542.5 g/mol |
IUPAC名 |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate |
InChI |
InChI=1S/C24H51BO12/c1-4-26-7-10-29-13-16-32-19-22-35-25(36-23-20-33-17-14-30-11-8-27-5-2)37-24-21-34-18-15-31-12-9-28-6-3/h4-24H2,1-3H3 |
InChIキー |
YFJWCDDEPLQFDW-UHFFFAOYSA-N |
正規SMILES |
B(OCCOCCOCCOCC)(OCCOCCOCCOCC)OCCOCCOCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


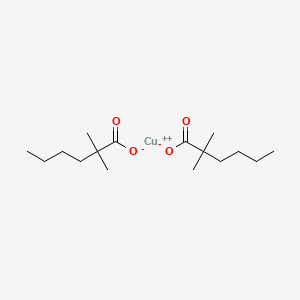
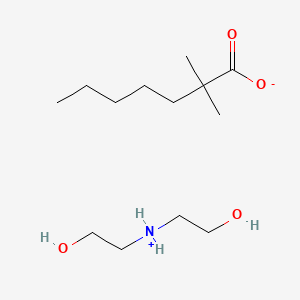
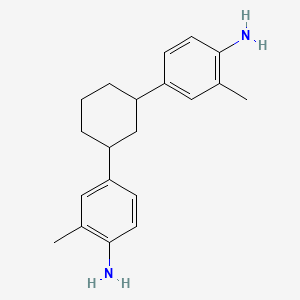

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)

